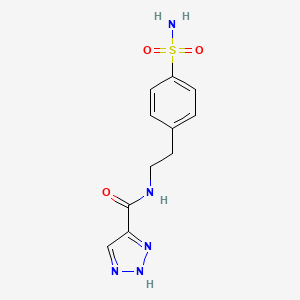

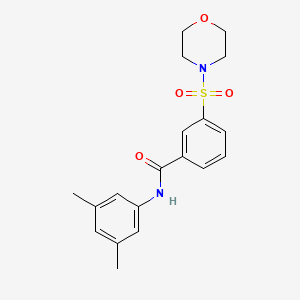

C11H13N5O3S

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

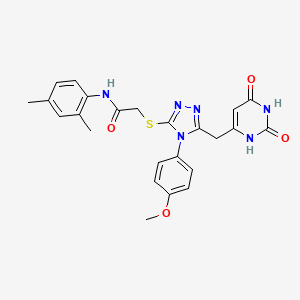

C11H13N5O3S is a chemical compound that belongs to the family of sulfonamides. Sulfonamides are a class of organic compounds that contain a sulfonamide functional group. C11H13N5O3S is a derivative of sulfonamide that has shown promising results in scientific research.

科学研究应用

1. 聚合催化剂

- 聚合中的催化行为:2-芳基亚氨基-8-喹啉酸钠在芳基和喹啉酸取代基上有所不同,在rac-丙交酯的开环聚合中显示出显著的活性,生成无定形聚丙交酯。这些化合物及其多金属组装体展示了基于Na-O重复单元的多种结构核心,影响了它们的催化活性(Zhang et al., 2016)。

2. C1化学和催化

- C1分子转化:作为高效固体催化剂的沸石在C1化学中显示出显著的进步,涉及将CO、CO2、CH4、CH3OH和HCOOH等分子转化为能量和化学用品。影响沸石催化性能的关键描述符,包括骨架拓扑和纳米限制效应,在这个领域中起着至关重要的作用(Zhang et al., 2020)。

3. 核物理和化学反应

- 核反应的微观分析:通过发生器坐标法对C13(α,n)16O和C13(α,α)13C反应的研究提供了对核物理的见解,特别是在恒星能量和天体物理因素的背景下(Descouvemont, 1987)。

4. 地球化学和石油裂解

- 干酪岩和石油裂解的动力学建模:在封闭热解系统中对干酪岩和石油裂解的研究有助于理解地球化学过程,涉及C-O或C-S键裂解等反应,并有助于推导这些地质转化的动力学方案(Behar et al., 1992)。

5. 非热等离子体催化

- 非热等离子体在C1化学中的应用:非热等离子体(NTP)催化的集成在C1化学中提供了优势,特别是对于涉及CO、CO2、CH4和CH3OH的转化,在温和的条件下和具有能量效率。该领域涉及对等离子体-催化剂系统中的相互作用及其在CO2加氢等反应中的应用的研究(Chen et al., 2020)。

作用机制

Target of Action

The compound with the molecular formula C11H13N5O3S is identified as Sulfamethoxypyridazine . This compound belongs to the class of drugs known as sulfonamides, which are commonly used as antibiotics. The primary targets of Sulfamethoxypyridazine are bacterial enzymes involved in the synthesis of folic acid, a crucial nutrient for bacterial growth and reproduction.

Mode of Action

Sulfamethoxypyridazine acts by inhibiting the bacterial enzyme dihydropteroate synthase, which is involved in the production of dihydrofolic acid, a precursor of folic acid . By blocking this enzyme, the drug prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth and multiplication.

Biochemical Pathways

The action of Sulfamethoxypyridazine affects the biochemical pathway of folic acid synthesis in bacteria. The inhibition of dihydropteroate synthase disrupts the production of dihydrofolic acid, which is a crucial step in the pathway leading to the synthesis of tetrahydrofolic acid, an essential cofactor for the synthesis of nucleic acids in bacteria .

Result of Action

The result of Sulfamethoxypyridazine’s action is the inhibition of bacterial growth and multiplication. By disrupting the synthesis of folic acid, the drug prevents the bacteria from producing essential nucleic acids, thereby inhibiting their ability to reproduce. This leads to a decrease in the number of bacteria, helping to resolve the infection .

属性

IUPAC Name |

N-[2-(4-sulfamoylphenyl)ethyl]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O3S/c12-20(18,19)9-3-1-8(2-4-9)5-6-13-11(17)10-7-14-16-15-10/h1-4,7H,5-6H2,(H,13,17)(H2,12,18,19)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMZLGLWWBSCRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C2=NNN=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2777332.png)

![1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid](/img/structure/B2777336.png)

![4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2777340.png)

![tert-butyl N-{4-[(2-fluoropyridin-4-yl)formamido]butan-2-yl}-N-methylcarbamate](/img/structure/B2777342.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2777344.png)